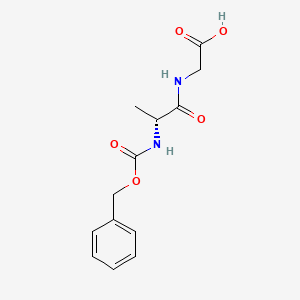

Z-D-Ala-Gly-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Dipeptide in Biochemical and Pharmaceutical Research

Z-D-Ala-Gly-OH is a versatile building block in the development of novel therapeutic agents and biochemical probes. Current time information in Bangalore, IN. The presence of the D-alanine residue confers resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. researchgate.net This increased stability is a critical attribute for peptide-based drug candidates, as it can lead to a longer half-life in biological systems. researchgate.net Consequently, this compound is utilized in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability. researchgate.netfengchengroup.com

In pharmaceutical research, this dipeptide is incorporated into larger peptide sequences to create compounds with potential applications in areas such as oncology and neurology. guidechem.com Its unique structure allows for the targeted modification of biological pathways. chemicalbook.com The stability and compatibility of this compound in various chemical reactions make it an ideal choice for researchers aiming to design and synthesize complex peptide-based drugs. Current time information in Bangalore, IN.

Role As a Fundamental Building Block in Peptide Synthesis

Z-D-Ala-Gly-OH serves as a fundamental building block in the intricate process of peptide synthesis. Current time information in Bangalore, IN. The synthesis of peptides is a stepwise process that involves the coupling of amino acids in a specific sequence. The use of protected amino acids and dipeptides like this compound is crucial to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence. google.com

The benzyloxycarbonyl (Z) group on the N-terminus of the D-alanine residue acts as a temporary protecting group, masking the reactivity of the amino group. asm.org This allows for the selective activation of the C-terminal carboxyl group of glycine (B1666218) for coupling with another amino acid or peptide fragment. Following the coupling reaction, the Z-group can be removed under specific conditions, such as hydrogenolysis, to reveal the N-terminal amino group for the next coupling step. This controlled and sequential approach is the cornerstone of modern peptide synthesis. The dipeptide nature of this compound also streamlines the synthesis of longer peptides by allowing the incorporation of two amino acid residues in a single coupling step.

Contribution to the Study of Molecular Level Biological Processes

The unique characteristics of Z-D-Ala-Gly-OH make it a valuable tool for investigating biological processes at the molecular level. It can be used as a substrate or inhibitor to study the kinetics and mechanism of various enzymes. pnas.org For instance, in a study investigating thermolysin-catalyzed peptide bond synthesis, this compound was used as a potential reactant. Although in this particular study it did not yield a product under the tested conditions, its use highlights its role in probing the substrate specificity of enzymes.

By incorporating a D-amino acid, this dipeptide can help researchers understand how the stereochemistry of a peptide chain influences its interaction with biological targets such as receptors and enzymes. The resistance of the D-amino acid linkage to proteolysis also allows for the design of stable probes to study biological systems over longer periods without rapid degradation. researchgate.net

Context Within Protected Amino Acid and Peptide Chemistry

Solution-Phase Peptide Synthesis (SPPS) Approaches

Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), represents a classical and versatile approach for constructing peptides. americanpeptidesociety.org This method involves the sequential coupling of amino acid residues in a homogenous reaction medium, with purification of the intermediate peptide at each step.

Fragment Condensation Strategies Utilizing this compound

Fragment condensation is a powerful strategy in solution-phase synthesis, particularly for the construction of longer peptides. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together. This compound can serve as a key building block in such strategies. For instance, a protected dipeptide like this compound can be coupled with another amino acid or peptide fragment to elongate the peptide chain. gcwgandhinagar.com This method can be more efficient than a stepwise approach for large peptides and allows for the purification of intermediate fragments, which can lead to a purer final product. springernature.com The choice of coupling reagents and reaction conditions is critical to minimize racemization at the C-terminal residue of the peptide fragment being activated. springernature.com

Coupling Reagent Systems in Solution-Phase Synthesis

The formation of the peptide bond between Z-D-alanine and glycine requires the activation of the carboxylic acid of Z-D-alanine. A variety of coupling reagents are available for this purpose in solution-phase synthesis. americanpeptidesociety.org

Common Coupling Reagents for Solution-Phase Synthesis:

| Reagent Class | Examples | Mechanism of Action & Considerations |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Activate the carboxyl group to form an O-acylisourea intermediate. DCC is cost-effective but the dicyclohexylurea byproduct is often poorly soluble, making purification challenging. americanpeptidesociety.orgpeptide.com DIC forms a more soluble urea (B33335) byproduct. peptide.combachem.com |

| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Highly efficient reagents that form active esters. peptide.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | These are among the most popular and efficient coupling reagents, known for fast reaction times and low racemization, especially when used with additives. peptide.combachem.com |

| Additives | 1-Hydroxybenzotriazole (B26582) (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), Ethyl cyano(hydroxyimino)acetate (Oxyma) | Used in conjunction with coupling reagents like carbodiimides to suppress racemization and improve coupling efficiency by forming active esters. americanpeptidesociety.orgnih.gov |

The choice of coupling reagent and the potential addition of racemization suppressants are crucial for maintaining the stereochemical integrity of the D-alanine residue during the synthesis of this compound. americanpeptidesociety.org

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. iris-biotech.degoogle.comcsic.es In SPPS, the peptide is assembled on an insoluble polymeric support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. bachem.com

Integration of this compound into Fmoc- and Boc-Based SPPS Protocols

While this compound itself is a product of solution-phase synthesis, the constituent amino acids, D-alanine and glycine, are routinely incorporated into peptides using standard SPPS protocols. The two most common orthogonal protection schemes in SPPS are the Fmoc/tBu and Boc/Bzl strategies. researchgate.netiris-biotech.de

Fmoc-Based SPPS: In this strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives. The Fmoc group is removed at each cycle with a secondary amine, commonly piperidine (B6355638). bachem.commdpi.com To incorporate a D-alanine residue, Fmoc-D-Ala-OH is used. While Z-protected amino acids are not typically used for chain elongation in Fmoc-SPPS due to the incompatibility of the Z-group's removal conditions (hydrogenolysis) with the solid support, it is possible to introduce a Z-protected residue at the N-terminus of a peptide synthesized on the resin.

Boc-Based SPPS: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically benzyl (B1604629) (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA). chempep.comnih.gov The final cleavage from the resin and removal of side-chain protecting groups often requires a strong acid like hydrofluoric acid (HF). nih.gov Boc-D-Ala-OH would be the building block used to introduce D-alanine. Z-protecting groups can be used for side-chain protection of residues like lysine (B10760008) in Boc chemistry, as they are stable to TFA and can be removed under different conditions. peptide.com

The incorporation of D-amino acids like D-alanine is straightforward in both protocols, simply requiring the use of the corresponding D-amino acid derivative. formulationbio.com

Considerations for Resin Selection and Loading Optimization

The choice of resin is a critical parameter in SPPS, influencing the conditions for peptide cleavage and the nature of the C-terminal group (acid or amide). nih.govbiotage.com

Common Resins for SPPS:

| Resin | C-Terminal Functionality | Cleavage Conditions | Key Features |

| Wang Resin | Acid | Strong acid (e.g., high concentration TFA) biotage.com | Commonly used for Fmoc-SPPS to generate peptide acids. Prone to racemization during loading of the first amino acid. biotage.comaltabioscience.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Acid | Very mild acid (e.g., 1-3% TFA) biotage.combiosynth.com | Allows for the synthesis of fully protected peptide fragments. Minimizes racemization and diketopiperazine formation. biotage.comscielo.br |

| Rink Amide Resin | Amide | Strong acid (e.g., high concentration TFA) biotage.com | The standard resin for producing peptide amides in Fmoc-SPPS. biotage.com |

| Merrifield Resin | Acid | Strong acid (e.g., HF in Boc-SPPS) nih.gov | The original resin for SPPS, typically used in Boc-based strategies. iris-biotech.denih.gov |

| MBHA Resin | Amide | Strong acid (e.g., HF in Boc-SPPS) chempep.com | The resin of choice for preparing peptide amides using the Boc strategy. chempep.com |

Resin Loading Optimization:

Resin loading refers to the amount of the first amino acid attached to the resin, expressed in mmol/g. iris-biotech.dealtabioscience.com The choice between high-loading and low-loading resins is a crucial optimization step. biotage.com

High-Loading Resins (e.g., >0.7 mmol/g): These resins are desirable for producing larger quantities of a peptide per synthesis run. biotage.com However, high loading can lead to increased peptide chain aggregation, especially for long or difficult sequences, resulting in incomplete reactions and lower purity. iris-biotech.debiotage.com

Low-Loading Resins (e.g., <0.5 mmol/g): These are often preferred for the synthesis of long or hydrophobic peptides. The lower density of peptide chains on the resin minimizes intermolecular interactions and aggregation, leading to higher purity of the crude product. iris-biotech.debiotage.com

For the synthesis of a simple dipeptide construct, loading considerations are less critical than for a long, complex peptide. However, if this compound were to be part of a longer, aggregation-prone sequence, a low-loading resin would be the more prudent choice. biotage.com

Advanced Coupling Reagent Systems for this compound Incorporation

The formation of the peptide bond is a critical step in peptide synthesis, requiring the activation of a carboxylic acid to facilitate its reaction with an amine. bachem.com Over the years, a variety of coupling reagents have been developed to enhance efficiency and minimize side reactions. bachem.comuniurb.it

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), have long been used as activating agents in both solid-phase and solution-phase peptide synthesis. bachem.compeptide.com However, their use can sometimes lead to racemization of the amino acid. peptide.com To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are often employed. These additives react with the activated amino acid to form less reactive esters, which then couple with the amine component with reduced risk of epimerization. peptide.commdpi.com

More recently, phosphonium and aminium/uronium salt-based reagents have gained popularity due to their high efficiency and the water-solubility of their byproducts, simplifying purification. bachem.compeptide.com Prominent examples include:

BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) counterpart TBTU . bachem.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , which is known for its rapid reaction rates and reduced epimerization, particularly when coupling sterically hindered or N-methylated amino acids. peptide.commdpi.com

COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , which incorporates the Oxyma Pure® moiety, offering a safer alternative to the potentially explosive HOBt and HOAt, along with improved solubility. bachem.com

The choice of coupling reagent can be critical, especially when dealing with sequences prone to side reactions. For instance, HATU and its analogues are often preferred for difficult couplings. peptide.commdpi.com The development of novel reagents like PyOxP and PyOxB, which are based on Oxyma, has shown promise in suppressing racemization and improving solubility in common synthesis solvents. luxembourg-bio.com

| Coupling Reagent | Type | Key Features |

| DCC/DIC | Carbodiimide (B86325) | Commonly used, but can cause racemization. peptide.com |

| HOBt/HOAt | Additive | Suppress racemization when used with carbodiimides. peptide.commdpi.com |

| BOP/PyBOP® | Phosphonium Salt | Efficient coupling, byproducts are generally soluble. peptide.com |

| HBTU/TBTU | Aminium Salt | Popular for both solid-phase and solution synthesis. bachem.com |

| HATU | Aminium Salt | Fast reaction rates, low epimerization. peptide.commdpi.com |

| COMU® | Aminium Salt | Safer alternative to HOBt/HOAt-based reagents. bachem.com |

| PyOxP/PyOxB | Phosphonium Salt | Oxyma-based, good for suppressing racemization. luxembourg-bio.com |

Strategic Deprotection Methods Post this compound Coupling

Following the successful coupling of the this compound dipeptide or its incorporation into a growing peptide chain, the removal of protecting groups is the subsequent critical step. The choice of deprotection strategy is dictated by the specific protecting groups employed.

In the context of this compound, the benzyloxycarbonyl (Z or Cbz) group is a key feature. This protecting group is typically removed by catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, and hydrogen gas) or by treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). researchgate.net For solid-phase peptide synthesis (SPPS), the most common strategy is the Fmoc/tBu approach. rsc.org In this methodology, the temporary N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed at each cycle using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). rsc.orgmdpi.com

Side-chain protecting groups, which are generally acid-labile (e.g., tert-butyl (tBu), trityl (Trt), pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)), are removed at the end of the synthesis during the final cleavage of the peptide from the resin. rsc.orgthermofisher.com This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. thermofisher.com The composition of the cleavage cocktail can be adjusted based on the amino acid composition of the peptide. thermofisher.com For instance, peptides containing tryptophan may require scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIS) to prevent modification of the indole (B1671886) side chain. mdpi.comthermofisher.com

Mitigation of Synthetic Challenges: Aggregation and Epimerization in SPPS

Solid-phase peptide synthesis, while powerful, is not without its challenges. Two of the most significant hurdles are peptide chain aggregation and epimerization of amino acid residues.

Aggregation occurs when growing peptide chains, still attached to the solid support, form intermolecular secondary structures, primarily β-sheets. nih.gov This can lead to incomplete acylation and deprotection reactions, resulting in deletion sequences and low yields. Hydrophobic sequences are particularly prone to aggregation. nih.gov

Epimerization is the unwanted conversion of an amino acid from one stereoisomer to another (e.g., L to D or vice versa) during the coupling reaction. nih.gov This is a major concern as it can lead to diastereomeric impurities that are often difficult to separate from the desired peptide and can alter its biological activity. mdpi.com The risk of epimerization is influenced by the coupling method, the specific amino acid being coupled, and the reaction conditions. mdpi.comnih.gov

Utilization of Peptide Secondary Amine Surrogates (e.g., Dmb/Hmb) for Glycine-Containing Sequences

To combat aggregation, various strategies have been developed. One effective approach is the use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of an amino acid residue. peptide.com These groups disrupt the hydrogen bonding that leads to the formation of β-sheets. peptide.com

For glycine-containing sequences, which can contribute to aggregation, the use of Fmoc-Xaa-(Dmb)Gly-OH dipeptides is particularly advantageous. researchgate.net Incorporating a Dmb group on the glycine nitrogen breaks the regular pattern of backbone hydrogen bonds, thereby preventing aggregation. The use of a dipeptide unit also circumvents the difficult acylation of the sterically hindered Dmb-protected secondary amine. nih.gov The Dmb group is labile to the final TFA cleavage and is removed along with other side-chain protecting groups to yield the native peptide sequence.

The Ala-Gly sequence is common in hydrophobic peptides that are prone to aggregation, making Fmoc-Ala-(Dmb)Gly-OH a valuable building block for the synthesis of such challenging peptides. Similarly, for sequences containing the Asp-Gly motif, which is highly susceptible to aspartimide formation (a side reaction that can also lead to epimerization), using Fmoc-Asp(OtBu)-(Dmb)Gly-OH can effectively prevent this problem. researchgate.net

| Challenge | Mitigation Strategy | Mechanism of Action | Key Building Blocks |

| Aggregation | Backbone Protection | Disrupts intermolecular hydrogen bonding. peptide.com | Fmoc-Xaa-(Dmb/Hmb)Gly-OH |

| Epimerization | Optimized Coupling Reagents | Use of additives like HOBt/HOAt or advanced reagents like HATU. mdpi.com | N/A |

| Aspartimide Formation | Backbone Protection | Prevents cyclization of the aspartyl side chain. researchgate.net | Fmoc-Asp(OtBu)-(Dmb)Gly-OH |

Chemo-Enzymatic Peptide Synthesis (CEPS) Utilizing this compound

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. qyaobio.com This approach often circumvents the need for extensive side-chain protection and minimizes the risk of racemization.

Enzyme-Catalyzed Peptide Bond Formation with Dipeptide Substrates

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds. nih.gov Under specific conditions, the catalytic activity of these enzymes can be shifted from hydrolysis (their natural function) to synthesis. qyaobio.com This can be achieved through either thermodynamically or kinetically controlled synthesis. mdpi.com

In enzyme-catalyzed synthesis, the enzyme's substrate specificity plays a crucial role. mdpi.com Some enzymes exhibit broad specificity, allowing them to accept a wide range of amino acid or peptide substrates. For instance, papain, a cysteine protease, has been shown to catalyze the synthesis of various dipeptides and oligopeptides. rsc.orgnih.gov The use of engineered enzymes and substrate mimetics has further expanded the scope of CEPS. qyaobio.comrsc.org

Kinetically Controlled Enzymatic Synthesis

Kinetically controlled synthesis is often the preferred method for enzymatic peptide bond formation. researchgate.net In this approach, an activated acyl donor (typically an ester) is used as a substrate. mdpi.com The enzyme catalyzes the transfer of the acyl group from the donor to the amino group of a nucleophile (an amino acid or peptide). researchgate.net This process competes with the hydrolysis of the acyl-enzyme intermediate by water. researchgate.net By optimizing reaction conditions such as pH, temperature, and the ratio of substrates, the synthesis reaction can be favored over hydrolysis. nih.gov

The synthesis of Z-Ala-Gln has been successfully achieved using papain in a kinetically controlled process. nih.gov Similarly, the synthesis of various dipeptides using papain with Z-protected amino acid esters as acyl donors has been demonstrated. ru.nl The use of Z-D-Ala-OH as a substrate in enzymatic reactions has also been explored, highlighting the potential for incorporating D-amino acids into peptides using enzymatic methods. ru.nlru.nl This is particularly significant as D-amino acids can enhance the stability of peptides against proteolytic degradation.

Substrate Mimetic Approaches in Protease-Catalyzed Ligation

The enzymatic synthesis of peptides, while offering high stereoselectivity, is often constrained by the inherent substrate specificity of the proteases used. thieme-connect.de The substrate mimetic approach is a strategic innovation designed to overcome this limitation by altering the site of enzyme recognition. nih.goveurekaselect.com In this method, the moiety that the protease specifically recognizes is transferred from the amino acid side chain of the acyl donor to its ester leaving group. eurekaselect.comnih.gov This redirection allows the enzyme to accept and process amino acids and peptide sequences that it would not normally recognize, including non-proteinogenic amino acids like D-alanine. nih.govgoogle.com

A prominent example of this strategy is the use of 4-guanidinophenyl (Gp) esters, which mimic the side chain of arginine, a canonical substrate for proteases like trypsin and the cysteine protease papain. thieme-connect.degoogle.com By converting an N-protected amino acid, such as Z-D-Ala, into its 4-guanidinophenyl ester (Z-D-Ala-OGp), it becomes a viable substrate for these enzymes. google.com The enzyme is essentially "tricked" into binding the Gp ester, which facilitates the subsequent acylation of a nucleophile, such as a glycine residue, to form the desired peptide bond. google.com This approach effectively bypasses the enzyme's natural specificity, enabling the efficient incorporation of D-amino acids with high efficiency. google.comgoogle.com The primary advantage is the ability to form peptide bonds at non-specific ligation sites, although the chemical synthesis of the mimetic esters themselves can be a multi-step and laborious process. nih.govgoogle.com

Table 1: Examples of Protease and Substrate Mimetic Combinations

| Protease | Substrate Mimetic Group | Target Specificity Mimicked | Reference(s) |

| Trypsin | 4-Guanidinophenyl (Gp) | Arginine | google.comgoogle.com |

| Chymotrypsin | 4-Guanidinophenyl (Gp) | Aromatic Amino Acids | nih.gov |

| Papain | 4-Guanidinophenyl (Gp) | Arginine | nih.gov |

| V8 Protease | - | Glutamic Acid | nih.goveurekaselect.com |

Impact of Stereospecificity on Enzymatic Synthesis Yield and Selectivity

The stereochemistry of amino acid substrates has a profound impact on the yield and selectivity of protease-catalyzed peptide synthesis. Proteases, being chiral catalysts, generally exhibit a strong preference for L-amino acids, which can significantly hinder the synthesis of peptides containing D-isomers. acs.org However, the extent and nature of this impact are highly dependent on the specific enzyme and reaction conditions employed.

For instance, studies using the protease thermolysin to catalyze the condensation of various N-benzyloxycarbonyl-dipeptides showed a marked stereospecific effect. While the synthesis using Z-Ala-Gly-OH as the acid component proceeded effectively, the corresponding this compound failed to yield any product, indicating a strict stereospecificity that prevents the incorporation of D-alanine at that position by this enzyme. pnas.org Similarly, papain-catalyzed synthesis involving Z-D-Ala-OH as the acyl donor was found to be challenging, requiring a tenfold increase in enzyme concentration compared to its L-counterpart to achieve dipeptide formation. ru.nl

Table 2: Influence of Stereochemistry on Enzymatic Dipeptide Synthesis Yield

| Enzyme | Acyl Donor | Nucleophile | Product | Reported Yield/Activity | Reference(s) |

| Thermolysin | This compound | H-Leu-NHPh | No Product | No product formed under study conditions. | pnas.org |

| Papain | Z-D-Ala-OH | H-Phe-NH2 | Z-D-Ala-Phe-NH2 | Dipeptide synthesis occurred only with a 10x increase in enzyme concentration. | ru.nl |

| Porcine Pancreas Lipase (PPL) | Bz-L-Tyr-OEt | H-D-Ala-NH2 | Bz-Tyr-D-Ala-NH2 | Yields reached up to 90%. | capes.gov.br |

| Papain | Z-L-Ala-OEt | L-Ala-OEt | Poly-L-alanine | Active | acs.org |

| Papain | Z-D-Ala-OEt | D-Ala-OEt | Poly-D-alanine | Limited reactivity compared to L-isomer. | acs.org |

Peptide Ligation Strategies Incorporating this compound Segments

Once a protected dipeptide segment such as this compound is synthesized, further strategies are required to incorporate it into a larger polypeptide chain. Chemical ligation techniques are particularly suited for this purpose, as they allow for the coupling of unprotected peptide fragments in aqueous solution. scispace.comvanderbilt.edu

Native Chemical Ligation (NCL) Applications for Peptide Assembly

Native Chemical Ligation (NCL) is a robust and widely used method for the total or semi-synthesis of proteins. scispace.comnih.gov The reaction involves the chemoselective coupling of two unprotected peptide fragments. wikipedia.org One fragment must possess a C-terminal thioester, while the other requires an N-terminal cysteine residue. nih.gov The mechanism proceeds via a reversible transthioesterification, followed by an irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site. wikipedia.orgrsc.org

A key advantage of NCL is its compatibility with a wide range of amino acid side chains, including non-proteinogenic residues like D-amino acids. scispace.com Extensive studies have demonstrated that NCL proceeds without racemization at the ligation site, ensuring the stereochemical integrity of the product. vanderbilt.edunih.gov Therefore, a peptide fragment ending in ...-Z-D-Ala-Gly-thioester could be efficiently ligated to another peptide segment that has an N-terminal cysteine. This makes NCL a powerful tool for assembling larger, stereochemically defined peptides and proteins that incorporate segments like this compound. scispace.comvanderbilt.edu The presence of the D-amino acid does not typically interfere with the ligation chemistry itself. vanderbilt.edu

As a Building Block for Complex Peptide Architectures

The defined stereochemistry and protected nature of this compound allow for its precise incorporation into growing peptide chains, facilitating the construction of both linear and cyclic peptides with predetermined sequences and conformations.

This compound is employed as a ready-to-use dipeptide unit in stepwise peptide synthesis. This approach can be more efficient than adding amino acids one by one, especially in solution-phase synthesis. By activating the C-terminal carboxyl group of this compound, it can be coupled to the N-terminus of another amino acid or peptide fragment.

A notable example is its use as an intermediate in the synthesis of larger, linear peptide fragments. For instance, this compound can be esterified to form Z-D-Ala-Gly-OMe, which is then deprotected and coupled with other protected amino acids. Research has documented the synthesis of Z-Tyr-D-Ala-Gly-OH from this compound precursors. google.com This tripeptide, in turn, can be further elongated. A documented synthesis shows the coupling of Z-Tyr-D-Ala-Gly-OH with other residues to form a pentapeptide, demonstrating the role of the initial dipeptide as a foundational block in a multi-step linear synthesis. google.comgoogle.com

| Initial Building Block | Intermediate/Final Linear Peptide | Reference |

|---|---|---|

| Z-D-Ala-OH + Gly-OMe·HCl | Z-D-Ala-Gly-OMe | google.com |

| This compound (derived) | Z-Tyr-D-Ala-Gly-OH | google.com |

| Z-Tyr-D-Ala-Gly-OH | Z-Tyr-D-Ala-Gly-(2S)V EPhe-Leu-OH | google.com |

The incorporation of D-amino acids is a well-established strategy in peptide chemistry to induce specific secondary structures, such as β-turns. These turns are often critical for facilitating the head-to-tail or side-chain cyclization of a linear peptide precursor, bringing the reactive ends into proximity. The D-alanine residue in this compound can serve as a turn-inducing element. uniupo.itnih.gov

While direct cyclization of this compound itself is not a primary application, its incorporation into a linear sequence is a key step toward cyclization. Research on the synthesis of zelkovamycins, a family of cyclic octapeptides, involves the sequential coupling of amino acids including D-alanine and glycine. mdpi.com Using a pre-formed this compound block would be a synthetically analogous strategy to introduce this turn-inducing D-Ala-Gly motif. Furthermore, studies on the creation of large peptidomimetic macrocycles have successfully utilized D-alanine residues to enforce β-turn structures that promote efficient cyclization. xmu.edu.cn The presence of the D-alanine within the this compound unit makes it a valuable precursor for designing linear peptides poised for macrocyclization.

Synthesis of Linear Peptide Sequences

Design and Synthesis of Peptide Analogues and Derivatives

This compound is a key reagent for creating peptide analogues where modification of the native sequence is desired to enhance biological activity, improve stability, or study structure-activity relationships (SAR).

Replacing an L-amino acid with its D-enantiomer is a common tactic to increase a peptide's resistance to proteolytic degradation by enzymes, which are typically specific for L-amino acids. nih.govrsc.org This can prolong the peptide's half-life and enhance its therapeutic potential.

The this compound dipeptide has been used to synthesize analogues of bioactive peptides. For example, it is a component in the synthesis of an analogue of an analgesic peptide, Z-Tyr-D-Ala-Gly-(2S)V EPhe-Leu-OH, where the D-alanine is a deliberate substitution. google.com Similarly, synthetic strategies for analogues of zelkovamycin, which possess potent antibacterial and antiviral properties, incorporate a D-Ala-Gly sequence, highlighting the importance of this motif in bioactive cyclopeptides. mdpi.com

| Peptide Analogue Class | Sequence/Structure Feature | Purpose of D-Alanine Inclusion | Reference |

|---|---|---|---|

| Analgesic Peptides | Contains Tyr-D-Ala-Gly sequence | Intermediate in the synthesis of an analgesic peptide that inhibits muscle contraction. | google.com |

| Zelkovamycins | Cyclic octapeptide containing D-Ala and Gly | Component of a potent antibacterial and antiviral natural product framework. | mdpi.com |

The stereochemistry of amino acid residues dictates the conformational preferences of a peptide backbone. Introducing a D-amino acid into an L-peptide sequence disrupts native structures like α-helices and β-sheets and can promote the formation of alternative, stable conformations.

This compound is an ideal tool for such structural modification studies. The incorporation of its D-Ala residue is a known method to investigate structure-activity relationships. For instance, in the study of the bioactive peptide anoplin, D-amino acid conversion was employed to create analogues with enhanced stability and to probe the structural requirements for its antimicrobial activity. researchgate.net The defined D-Ala-Gly unit from this compound allows chemists to systematically replace L-Ala-Gly or other dipeptide sequences to study the resulting changes in peptide conformation, receptor binding, and biological function.

Incorporation into Bioactive Peptide Analogues

Investigation of Protein Interactions and Enzyme Activity Mechanisms

Peptides and their analogues are frequently used as probes, substrates, or inhibitors to study the mechanisms of enzymes and protein-protein interactions. This compound and the D-Ala-Gly motif are valuable in this context due to the stereospecificity of most biological systems.

One study investigating the substrate specificity of the enzyme thermolysin found that while Z-L-Ala-Gly-OH was an effective reactant, this compound did not yield a product under the same conditions. pnas.org This finding directly demonstrates how the dipeptide can be used to probe the stereochemical requirements of an enzyme's active site.

Furthermore, computational modeling has been used to understand how peptide substrates interact with enzyme active sites. In a study of Peptidyl-α-hydroxyglycine α-amidating lyase (PAL), a tripeptide model containing an Ala-Gly sequence was built into the enzyme's active site to elucidate key interactions. nih.gov While not using the exact Z-protected D-enantiomer, this research exemplifies the use of Ala-Gly containing peptides as tools to model enzyme-substrate binding. The use of a D-Ala containing version like this compound could serve as a negative control or as a tool to explore inhibitor design for such enzymes.

Development of Chemical Probes for Biochemical Research

The dipeptide this compound serves as a valuable building block in the field of biochemical research, particularly in the rational design and synthesis of chemical probes. chemimpex.comchemimpex.com Chemical probes are specialized small molecules engineered to study and manipulate biological systems at the molecular level, providing critical insights into protein function, enzyme activity, and cellular pathways. nih.govresearchgate.net The unique structural characteristics of this compound make it a significant component for creating probes with enhanced stability and specificity.

The incorporation of a D-amino acid, in this case, D-alanine, is a key feature. Peptides constructed with L-amino acids, the naturally occurring stereoisomers, are often susceptible to rapid degradation by proteases within biological systems. researchgate.net The introduction of a D-alanine residue renders the peptide bond more resistant to cleavage by these enzymes, significantly increasing the probe's biological half-life and allowing for more sustained interrogation of its target. researchgate.net This enhanced stability is a crucial attribute for probes used in complex biological environments such as cell lysates or living cells.

This compound is utilized in the solid-phase or solution-phase synthesis of larger peptide-based structures that form the core of a chemical probe. mdpi.comdur.ac.ukspbu.ru In a typical application, the dipeptide can function as a recognition motif for a specific enzyme or protein target. For instance, many proteases recognize and cleave specific amino acid sequences. A probe can be designed where the D-Ala-Gly sequence mimics a part of the natural substrate, allowing the probe to bind to the enzyme's active site.

The synthesis of such probes involves coupling the this compound building block with other components, which may include:

A reporter group: This is often a fluorescent molecule (fluorophore) or a tag that allows for detection and quantification. researchgate.netunimi.it By attaching a fluorophore, researchers can visualize the location of the target protein within a cell or measure enzyme activity through changes in the fluorescent signal.

A reactive group: In activity-based probes (ABPs), a reactive "warhead" is included to form a covalent bond with the target enzyme. dur.ac.uk This allows for irreversible labeling of active enzymes, enabling their identification and characterization within a complex proteome.

Linkers: Flexible chemical chains can be used to connect the recognition element (the peptide) to the reporter or reactive group without interfering with the binding interaction. unimi.it

The research findings below illustrate the properties of this compound and its potential role in the architecture of chemical probes.

| Property | Description | Relevance in Probe Development |

|---|---|---|

| Structure | A dipeptide consisting of D-alanine and glycine, with a benzyloxycarbonyl (Z) protecting group on the N-terminus. | The defined sequence can be used to target specific proteases or peptidases. The Z-group provides protection during synthesis and can be removed for further peptide chain elongation. chemimpex.comspbu.ru |

| D-Amino Acid | Contains D-alanine, a non-canonical amino acid. researchgate.net | Confers resistance to degradation by endogenous proteases, increasing the probe's stability and effective lifespan in biological assays. researchgate.net |

| Solubility | The properties of the dipeptide influence its solubility in solvents used for peptide synthesis and in aqueous buffers for biochemical assays. chemimpex.com | Ensures the probe can be effectively synthesized and is compatible with the aqueous environment of biological experiments. |

| Reactivity | The C-terminal carboxylic acid and the N-terminal protecting group allow for standard peptide coupling reactions. spbu.ru | Facilitates straightforward incorporation into larger peptide chains using established methods like solid-phase peptide synthesis (SPPS). acs.org |

The following table conceptualizes how this compound could be integrated into a specific type of chemical probe, such as an activity-based probe for a hypothetical protease.

| Probe Component | Example Moiety | Function | Role of this compound |

|---|---|---|---|

| Recognition Element | -D-Ala-Gly- | Binds to the active site of a target enzyme by mimicking its natural substrate. | Provides the core recognition sequence. The D-amino acid enhances stability. |

| Reporter Tag | Fluorescein or Rhodamine | Enables visualization and quantification of the probe-target interaction via fluorescence microscopy or spectroscopy. unimi.it | The peptide backbone serves as the scaffold for attaching the reporter tag, often at the N-terminus after deprotection or on a side chain of another amino acid in the sequence. |

| Reactive Group (Warhead) | Fluoromethyl ketone (FMK) | Forms a stable, covalent bond with a key active site residue (e.g., serine or cysteine), leading to irreversible inhibition and labeling. dur.ac.uk | The peptide sequence positions the reactive group for optimal interaction with the enzyme's catalytic machinery. |

| Linker | Polyethylene glycol (PEG) spacer | Provides spatial separation between the recognition element and the reporter/reactive groups to prevent steric hindrance. nih.gov | The dipeptide would be coupled to the linker during the probe's synthesis. |

Substrate Specificity of Proteases and Peptidases

The stereospecificity of enzymes is a fundamental principle of biochemistry, and this compound is frequently employed to investigate this characteristic. nih.govwikipedia.org Most proteases are highly specific for L-amino acids, a consequence of the chiral environment of their active sites, which have evolved to recognize and bind substrates with L-stereochemistry. nih.govwikipedia.org

Influence of D-Amino Acid Stereochemistry on Enzyme Activity

The influence of D-amino acid stereochemistry on enzyme activity is profound, often leading to a complete loss of function. nih.govmdpi.com The "chirality mismatch" between a D-peptide and an L-specific enzyme active site typically prevents catalysis. nih.gov This is starkly illustrated by the comparative studies involving thermolysin. While this compound was inert, its L-enantiomer, Z-L-Ala-Gly-OH, was an excellent reactant in peptide synthesis reactions, demonstrating a clear and absolute stereospecific discrimination by the enzyme. pnas.org

Peptides containing D-amino acids are known to be highly resistant to proteolytic degradation precisely because the enzymes responsible for breaking peptide bonds, such as proteases in serum, cannot recognize them as substrates. lifetein.com.cn This resistance is a direct consequence of the D-amino acid's configuration, which prevents the substrate from fitting correctly into the enzyme's binding pocket. nih.govlifetein.com.cn While some enzymes, such as D-aminopeptidases or those from certain bacteria, are specialized to handle D-amino acids, the majority of common proteases are specific for L-amino acids. nih.govnih.govresearchgate.net

Binding Site Analysis (e.g., S' subsites, oxyanion hole)

The inability of most proteases to process this compound can be explained by analyzing the architecture of their active sites. The active site is composed of a catalytic apparatus (e.g., a catalytic triad (B1167595) in serine proteases) and a series of binding pockets (subsites) that accommodate the amino acid residues of the substrate. nih.govnih.gov The subsites on the N-terminal side of the scissile bond are denoted S1, S2, etc., while those on the C-terminal side (the leaving group side) are denoted S1', S2', etc. nih.gov

For a substrate like this compound, the Z-D-Ala residue would need to fit into the S1 subsite of an endopeptidase. However, these pockets are exquisitely shaped to bind L-amino acids. The D-configuration places the amino acid side chain in a position that sterically clashes with the pocket, preventing the substrate from binding productively. nih.gov This incorrect positioning misaligns the scissile peptide bond relative to the enzyme's catalytic machinery.

A critical feature for catalysis in many proteases is the oxyanion hole, a region of the active site that stabilizes the negative charge developing on the carbonyl oxygen of the substrate during the formation of the tetrahedral transition state. taylorandfrancis.comjst.go.jpacs.org Proper positioning of the substrate's carbonyl group within the oxyanion hole is essential for catalysis. jst.go.jpnih.gov The incorrect binding geometry of a D-amino acid substrate prevents the carbonyl oxygen from being properly stabilized by the hydrogen bond donors of the oxyanion hole, thus dramatically increasing the activation energy for the reaction and effectively halting catalysis. nih.govpnas.org

Enzyme Kinetics and Catalytic Mechanisms

Kinetic studies provide quantitative data on the effect of substrate structure on enzyme activity. For this compound, the kinetic parameters reflect its nature as a non-substrate for most proteases.

Determination of Kinetic Parameters (e.g., K_m, k_cat)

Kinetic analysis of enzymes presented with this compound or its derivatives consistently shows a lack of catalytic activity. The catalytic rate constant, kcat, which represents the turnover number of the enzyme, is effectively zero. pnas.orgresearchgate.net Similarly, the Michaelis constant (Km), which can be an indicator of binding affinity, is often not determinable as no reaction occurs. diva-portal.org

For example, thermolysin-catalyzed reactions showed no product formation from this compound, meaning no kinetic parameters could be measured. pnas.org In contrast, the L-counterpart, Z-Ala-Gly-OH, was a highly effective substrate. pnas.org A proline-specific endopeptidase from Flavobacterium was tested against a series of substrates, and while it hydrolyzed Z-Ala-Gly-Pro-2-NNap, it showed "No hydrolysis" for the diastereomer Z-D-Ala-Gly-Pro-2-NNap. researchgate.net These findings highlight the absolute stereochemical barrier to catalysis.

| Enzyme | Substrate | Kinetic Parameters (kcat, Km) | Finding | Reference |

|---|---|---|---|---|

| Thermolysin | This compound | Not determinable | Did not give a product. | pnas.org |

| Thermolysin | Z-L-Ala-Gly-OH | Not reported, but high relative rate | Excellent reactant. | pnas.org |

| Proline-specific endopeptidase (Flavobacterium) | Z-D-Ala-Gly-Pro-2-NNap | Not determinable | No hydrolysis observed. | researchgate.net |

| N"-benzyloxycarbonyl amino acid urethane (B1682113) hydrolase | Z-D-Ala | Not determinable | No hydrolysis observed. | tandfonline.com |

Mechanistic Elucidation of Acyl-Enzyme Intermediate Formation and Partitioning

Many proteases, particularly serine and cysteine proteases, function via a two-step mechanism involving a covalent acyl-enzyme intermediate. nih.govthieme-connect.degenscript.com In the first step (acylation), the enzyme's active site nucleophile (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the scissile peptide bond, leading to a tetrahedral intermediate that collapses to form the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate. nih.govuliege.be In the second step (deacylation), the acyl-enzyme is attacked by a nucleophile, typically water, which hydrolyzes the ester linkage and regenerates the free enzyme. nih.gov

The kinetic evidence for this compound indicates that the catalytic cycle is blocked at the very first stage. pnas.orgresearchgate.net The D-stereochemistry of the alanine (B10760859) residue prevents the formation of a productive Michaelis complex (ES complex), which is the necessary precursor to the acylation step. nih.gov Without proper binding and orientation of the substrate in the active site, the enzyme's nucleophile cannot effectively attack the peptide bond's carbonyl carbon. nih.gov Consequently, the tetrahedral transition state is not formed, and the acyl-enzyme intermediate cannot be generated. nih.gov

Therefore, for enzymes like thermolysin and proline-specific endopeptidase when presented with this compound or its derivatives, the mechanism does not proceed to the point of forming an acyl-enzyme intermediate. pnas.orgresearchgate.net As a result, the concept of partitioning the intermediate—where it could react with water (hydrolysis) or another nucleophile (transpeptidation)—is not applicable. nih.govsci-hub.st The reaction is halted before the first covalent intermediate is ever formed.

Proton Transfer Dynamics in Enzyme-Catalyzed Reactions

Proton transfer is a fundamental step in the catalytic mechanism of many enzymes, particularly proteases that hydrolyze peptide bonds. researchgate.netnih.gov While specific experimental studies detailing the proton transfer dynamics for this compound are not prominently available in the reviewed literature, the general principles governing its interaction with enzymes like serine proteases are well-established.

The catalytic mechanism of serine proteases, for instance, relies on a "catalytic triad" of amino acid residues in the active site, typically consisting of serine (Ser), histidine (His), and aspartate (Asp). ebi.ac.uk The process is initiated by the transfer of a proton from the serine's hydroxyl group to the histidine's imidazole (B134444) ring. researchgate.netnih.gov This is facilitated by the aspartate residue, which stabilizes the resulting positive charge on the histidine. researchgate.net This proton transfer makes the serine a potent nucleophile that attacks the carbonyl carbon of the substrate's peptide bond. researchgate.netnih.gov

As the tetrahedral intermediate forms, the protonated histidine donates the proton to the nitrogen atom of the scissile peptide bond, leading to its cleavage. researchgate.netnih.gov A subsequent, reverse series of events involving a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme for another catalytic cycle. researchgate.net The entire process is a highly orchestrated series of proton transfers that lower the activation energy of the reaction. nih.govnih.gov The precise dynamics, including the potential for proton bridging and the formation of low-barrier hydrogen bonds, are crucial for catalytic efficiency and can be influenced by the substrate's structure. nih.govresearchgate.net The stereochemistry of the substrate, such as the D-configuration in this compound, would significantly impact the precise positioning of the peptide bond within the active site, thereby influencing the efficiency of these critical proton transfer steps.

Biocatalysis and Enzyme Engineering using this compound Substrates

The use of enzymes in synthesis, or biocatalysis, offers significant advantages in terms of stereoselectivity and mild reaction conditions. thieme-connect.descispace.com However, the vast majority of natural enzymes, especially proteases, are highly specific for L-amino acids, a consequence of evolutionary adaptation for protein synthesis and degradation. nih.gov This inherent specificity makes D-amino acid-containing peptides like this compound challenging substrates, often resulting in low or no reactivity. nih.govasm.org Overcoming this limitation through the modification of reaction conditions or the enzyme itself is a key area of research in biocatalysis and enzyme engineering. nih.govmdpi.com

Altering Enzyme Specificity and Efficiency

The primary challenge in using this compound or related D-amino acid substrates is the stringent stereospecificity of most proteases. The active sites of these enzymes are chiral environments, shaped to precisely accommodate the L-configuration of their natural substrates.

Research has shown that many enzymes exhibit dramatically lower efficiency with D-amino acid derivatives. For example, the cysteine protease papain can be used for dipeptide synthesis with Z-D-Ala-OH as the acyl donor, but it is considered a "challenging" substrate. ru.nl Achieving significant conversion requires a tenfold increase in the amount of enzyme compared to its L-counterpart, highlighting a drastic drop in catalytic efficiency. ru.nl Similarly, other studies have reported that D-amino acids are notoriously difficult substrates for enzymes like Alcalase. ru.nl

To address these limitations, researchers are turning to protein engineering to redesign enzymes with altered or broadened substrate specificity. nih.govmdpi.com By modifying amino acid residues in and around the active site, it is possible to create mutants that can accommodate D-amino acids more effectively. mdpi.comnih.gov This strategy has been successfully applied to various enzymes, enabling the synthesis of peptides that were previously inaccessible through biocatalysis. acs.org For example, the engineering of enzymes like Sortase A has been explored to broaden its specificity, allowing for the ligation of peptides containing non-canonical structures like D-amino acids. mdpi.com

Table 1: Comparison of Enzymatic Reactivity with L- and D-Amino Acid Substrates

| Enzyme | Acyl Donor Substrate | Nucleophile | Product | Yield/Conversion | Observations | Reference |

| Papain | Z-Gly-OH (ester) | H-Phe-NH₂ | Z-Gly-Phe-NH₂ | High | Standard substrate, efficient reaction. | ru.nl |

| Papain | Z-D-Ala-OH (ester) | H-Ala-NH₂ | Z-D-Ala-Ala-NH₂ | Low | Considered a challenging substrate. | ru.nl |

| Papain | Z-D-Ala-OH (ester) | H-Ala-NH₂ | Z-D-Ala-Ala-NH₂ | 22% | Achieved by increasing enzyme quantity significantly. | researchgate.net |

| Papain | Z-Gly-OH (Cam ester) | H-D-Ala-OH | Z-Gly-D-Ala-OH | 80% | High yield achieved in a frozen aqueous system (-16°C). | researchgate.net |

| Thermolysin | Z-Ala-Gly-OH | H-Leu-NHPh | Z-Ala-Gly-Leu-NHPh | High | Excellent reactant. | |

| Thermolysin | This compound | H-Leu-NHPh | No Product | 0% | Enzyme is stereospecific and does not process the D-isomer. |

Applications in Preparative Enzymatic Synthesis

Despite the challenges, this compound and its precursors are valuable compounds in preparative enzymatic synthesis for creating peptides with enhanced stability against degradation by common proteases. The incorporation of D-amino acids can bestow desirable pharmacological properties on a peptide. nih.govasm.org

Several strategies have been developed to enable the synthesis of D-amino acid-containing peptides on a preparative scale. One straightforward approach involves manipulating reaction conditions. As noted, increasing the concentration of the enzyme papain allows for the synthesis of dipeptides from Z-D-Ala-OH. ru.nl A more sophisticated technique involves reaction medium engineering; for instance, conducting the papain-catalyzed synthesis of Z-Gly-D-Ala-OH in a frozen aqueous solution at -16°C dramatically reduces the unwanted hydrolysis of the substrate and boosts the peptide yield to 80%. researchgate.net

Chemoenzymatic methods offer another powerful route. One such system utilizes the adenylation domains from nonribosomal peptide synthetases (NRPS), which are known to naturally incorporate D-amino acids. asm.org This method involves the enzymatic activation of the D-amino acid, followed by a chemical nucleophilic substitution to form the peptide bond, providing a versatile route to various D-amino acid-containing dipeptides. asm.org Patent literature also describes the chemical synthesis of Z-D-Ala-Gly-OMe, a closely related ester, for its use as a key intermediate in the multi-step synthesis of more complex peptide-based compounds, including enzyme inhibitors. google.comgoogle.com

Table 2: Examples of Preparative Enzymatic Synthesis of D-Amino Acid Peptides

| Enzyme/System | Acyl Donor | Amino Component | Product | Yield | Method/Conditions | Reference |

| Papain | Z-D-Ala-OH (ester) | H-Ala-NH₂ | Z-D-Ala-Ala-NH₂ | 22% | Increased enzyme concentration. | researchgate.net |

| Papain | Z-Gly-OH (Cam ester) | H-D-Ala-OH | Z-Gly-D-Ala-OH | 80% | Frozen aqueous system (-16°C). | researchgate.net |

| Subtilisin | Boc-Tyr-D-Ala-Phe-Gly-OEt | H-Tyr-Pro-Ser(Bzl)-NH₂ | Boc-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser(Bzl)-NH₂ | 80% | High concentration of DMF (50%) to improve solubility. | thieme-connect.de |

| NRPS Adenylation Domain | D-Amino Acid | L-Amino Acid | D-L Dipeptide | Various | Chemoenzymatic system (enzymatic activation + chemical coupling). | asm.org |

Structural and Conformational Analysis of Z D Ala Gly Oh and Its Peptide Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of peptides in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Circular Dichroism (CD) spectroscopy are pivotal in revealing the conformational preferences and secondary structures of Z-D-Ala-Gly-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

High-resolution NMR spectroscopy is a preeminent tool for the analysis of peptide conformations in solution. ias.ac.in Unlike solid-state methods, NMR can characterize the dynamic nature of peptides, which may exist as an ensemble of interconverting conformers. ias.ac.in The analysis of this compound in solution involves the assignment of proton (¹H) and carbon (¹³C) resonances and the extraction of key parameters that are sensitive to molecular geometry.

Detailed research findings from ¹H NMR studies provide information on several structural features:

Chemical Shifts: The chemical shifts of amide protons (NH) are particularly sensitive to their environment. chemrxiv.org Their dispersion, or range of values, can indicate the presence of a folded structure, as opposed to a disordered or random coil conformation which exhibits a smaller range of chemical shifts. chemrxiv.org For this compound, the chemical shifts of the D-Ala and Gly amide protons would be analyzed for their involvement in intramolecular hydrogen bonds.

Coupling Constants: The three-bond coupling constant between the amide proton and the α-carbon proton (³JHNα) is related to the backbone dihedral angle φ through the Karplus relationship. chemrxiv.org Measuring these coupling constants for the D-Ala and Gly residues allows for the determination of torsion angle constraints, providing insight into the peptide's backbone conformation.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). Observing specific NOEs can help to define the peptide's three-dimensional structure and identify folded conformations.

Solvent and Temperature Dependence: Analyzing the temperature coefficients of amide proton chemical shifts can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. ias.ac.in A small temperature coefficient suggests the proton is shielded from the solvent, likely participating in a stable hydrogen bond, which is a key feature of defined secondary structures like β-turns. ias.ac.in

Table 1: Representative ¹H NMR Chemical Shift Ranges for Peptide Residues This table illustrates typical chemical shift ranges for protons in Alanine (B10760859) and Glycine (B1666218) residues within a peptide chain. Actual values for this compound would be determined experimentally.

| Proton Type | Alanine (Ala) Shift (ppm) | Glycine (Gly) Shift (ppm) |

|---|---|---|

| Amide (NH) | 7.8 - 8.6 | 8.0 - 8.8 |

| α-CH | 3.9 - 4.5 | 3.7 - 4.2 |

Fourier-Transform Infrared (FT-IR) Absorption Spectroscopy for Structural Insights

FT-IR spectroscopy is a powerful, non-destructive technique for probing the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. leibniz-fli.de The information is primarily extracted from the amide bands, which arise from vibrations of the peptide linkage.

The most informative bands for the structural analysis of this compound are:

Amide I Band (1600–1700 cm⁻¹): This band originates mainly from the C=O stretching vibration of the peptide backbone. nih.gov Its frequency is highly sensitive to the peptide's secondary structure. For a small dipeptide like this compound, this band can help distinguish between an extended chain conformation and turn-like structures, which are stabilized by intramolecular hydrogen bonds.

Amide II Band (1500–1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov While more complex to interpret than the Amide I band, its position and shape provide complementary information about the peptide's conformation and hydrogen-bonding patterns.

Deconvolution of the Amide I band into its constituent Gaussian components allows for a quantitative estimation of the different secondary structural elements present. leibniz-fli.de

Table 2: General FT-IR Amide I Band Assignments for Peptide Secondary Structures

| Wavenumber (cm⁻¹) | Secondary Structure Assignment |

|---|---|

| 1610–1640 | β-Sheet |

| 1640–1650 | Random Coil / Unordered |

| 1650–1660 | α-Helix |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org In peptides, the primary source of the CD signal in the far-UV region (190–250 nm) is the peptide bond, and the resulting spectrum is a sensitive indicator of the protein's secondary structure. libretexts.orgsubr.edu

For this compound, CD spectroscopy can be used to determine if the peptide adopts a specific, ordered conformation in solution. The presence of a D-amino acid can induce specific types of turns or other ordered structures. subr.edu The characteristic CD spectra for common secondary structures are well-established:

α-Helix: Shows a strong positive band near 192 nm and two strong negative bands near 208 nm and 222 nm.

β-Sheet: Exhibits a negative band near 216 nm and a positive band near 195 nm.

Random Coil: Characterized by a strong negative band near 200 nm and very low ellipticity above 210 nm. nih.gov

Turns: Different types of β-turns have distinct CD spectra, which can sometimes be differentiated from the other major structural types.

By analyzing the CD spectrum of this compound under various conditions (e.g., different solvents, temperatures), its conformational stability and preferences can be thoroughly investigated. subr.edujasco-global.com

Table 3: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~216 |

| Random Coil | ~212 (weak) | ~198 |

Solid-State Structural Determination

While solution-state techniques provide insight into dynamic conformations, solid-state analysis reveals a precise, static picture of the molecular structure.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic-resolution structure of a molecule in its crystalline form. leibniz-fli.denih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which a model of the molecule's structure can be built and refined. nih.gov

An X-ray crystallographic study of a derivative of this compound would provide precise information on:

Molecular Conformation: The exact dihedral angles (φ, ψ, and ω) of the peptide backbone, as well as the side-chain conformations.

Bond Lengths and Angles: Highly accurate measurements of all covalent bond lengths and the angles between them.

Intramolecular Interactions: Unambiguous identification of intramolecular hydrogen bonds that stabilize the conformation, such as those forming a β-turn.

Intermolecular Interactions and Crystal Packing: Details on how individual peptide molecules interact with each other in the crystal lattice through hydrogen bonds and van der Waals forces.

This detailed structural information is invaluable for understanding the intrinsic conformational preferences of the peptide and serves as a crucial benchmark for validating computational models. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools used to complement experimental data and provide deeper insights into the structural and energetic properties of peptides. nih.gov These methods can be used to explore the full conformational landscape of this compound, which may not be fully accessible through experimental means alone.

Key computational approaches include:

Molecular Mechanics and Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptide in a solvent environment over time. This allows for the study of conformational flexibility, the stability of hydrogen bonds, and the exploration of different energy minima on the potential energy surface. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate calculations of molecular geometries, energies, and spectroscopic properties (such as NMR chemical shifts or IR frequencies). These calculations can be used to validate experimental findings and to understand the electronic structure of the molecule.

Conformational Searches: These algorithms systematically or randomly explore the possible conformations of the peptide to identify low-energy structures. This is particularly useful for predicting the most stable conformations of flexible molecules like this compound.

By combining these computational studies with experimental data from NMR, FT-IR, and X-ray crystallography, a comprehensive and validated model of the structure and behavior of this compound can be developed. nih.gov

Conformational Sampling and Energy Minimization

Conformational sampling and energy minimization are computational techniques used to explore the possible three-dimensional arrangements of a molecule and identify its most stable structures. For peptides like this compound, these methods provide insight into the energetically favorable conformations governed by the rotational freedom around the peptide backbone's single bonds (phi, ψ, and omega dihedral angles) and the side chains.

Computational studies often employ force fields, such as OPLS3, to calculate the potential energy of different conformations. preprints.org The process typically starts by generating a wide range of initial structures, which are then subjected to energy minimization algorithms, like the steepest-descent or conjugate gradient methods, to find local energy minima. frontiersin.org Molecular dynamics (MD) simulations further enhance sampling by simulating the movement of atoms over time, allowing the peptide to overcome energy barriers and explore a broader conformational space. d-nb.inforsc.org

For dipeptides, the conformational landscape is often represented by a Ramachandran plot, which maps the distribution of phi (φ) and psi (ψ) dihedral angles. Studies on alanine dipeptides reveal three major conformational basins: PII, β, and αR. pnas.org The presence of the D-alanine in this compound will populate the regions of the Ramachandran plot corresponding to left-handed helical (αL) and extended structures, which are sterically hindered for L-amino acids. The relative populations of these conformations are influenced by both the intrinsic preferences of the amino acid residues and the surrounding environment. pnas.orgresearchgate.net

Table 1: Key Dihedral Angles in Peptide Backbone

| Dihedral Angle | Description | Typical Values for D-Amino Acids |

|---|---|---|

| Phi (φ) | Rotation around the N-Cα bond | Positive values favored |

| Psi (ψ) | Rotation around the Cα-C' bond | Positive values favored |

| Omega (ω) | Rotation around the peptide bond (C'-N) | ~180° (trans) or ~0° (cis) |

Molecular Docking Analysis of Enzyme-Substrate Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is crucial for understanding the molecular basis of enzyme specificity and for designing peptide-based inhibitors or drugs. chemimpex.com

The process involves sampling possible conformations of the ligand within the active site of the enzyme and scoring these poses based on their binding affinity, which is estimated using a scoring function. nih.govajchem-a.com This scoring function typically accounts for various interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. frontiersin.org

Studies on enzyme-catalyzed peptide synthesis have shown that the stereochemistry of the amino acid residues plays a critical role in substrate recognition. For instance, the enzyme thermolysin shows a marked stereospecificity. While Z-Ala-Gly-OH is an excellent reactant for thermolysin-catalyzed synthesis, its diastereomer, this compound, does not yield a product under similar conditions, highlighting the enzyme's inability to accommodate the D-amino acid configuration in its active site. pnas.org Similarly, papain, another protease, shows different reactivity towards esters of L- and D-amino acids. ru.nl

Molecular docking simulations of this compound with various enzymes would likely reveal that the D-alanine residue creates steric clashes or prevents the formation of crucial hydrogen bonds within the active site, thus explaining its poor substrate activity for enzymes that preferentially bind L-amino acids. pnas.org

Table 2: Factors Assessed in Molecular Docking

| Interaction Type | Description |

|---|---|

| Binding Energy | The estimated free energy of binding between the ligand and the receptor. Lower values indicate stronger binding. nih.gov |

| Hydrogen Bonds | Formation of hydrogen bonds between the peptide and amino acid residues in the enzyme's active site. frontiersin.org |

| Hydrophobic Interactions | Interactions between nonpolar regions of the peptide and the enzyme. |

| Steric Complementarity | The geometric fit between the ligand and the binding pocket of the receptor. |

| Electrostatic Interactions | Favorable interactions between charged or polar groups. frontiersin.org |

Prediction of Conformational Preferences in Different Environments

The conformational preferences of peptides are highly sensitive to their environment, particularly the polarity of the solvent. nih.gov Computational methods, such as molecular dynamics simulations using generalized Born solvent models, can predict how these preferences shift in different dielectric environments, from high-dielectric environments like water to low-dielectric environments that mimic the interior of proteins or biological membranes. nih.govnih.gov

For a dipeptide like this compound, a polar solvent such as water will favor more extended conformations where polar groups can form hydrogen bonds with water molecules. In contrast, a less polar environment might favor more compact, folded conformations stabilized by intramolecular hydrogen bonds.

Simulations on alanine dipeptides have shown that in environments with a low dielectric constant (below ~20), helical conformations become significantly stabilized relative to extended structures. nih.govnih.gov This is because the formation of intramolecular hydrogen bonds, which are a hallmark of helical structures, becomes more energetically favorable when the competition from solvent hydrogen bonding is reduced. nih.gov Therefore, it is predicted that this compound and its derivatives would exhibit a greater propensity to adopt folded or helical structures in nonpolar solvents or within the hydrophobic core of a larger protein.

Analysis of Intramolecular Hydrogen Bonding and Secondary Structural Motifs

Intramolecular hydrogen bonds are critical in defining the secondary structure of peptides, such as turns and helices. In this compound, the potential for intramolecular hydrogen bonding exists between the amide proton of the glycine residue and the carbonyl oxygen of the benzyloxycarbonyl (Z) group or the D-alanine residue. The formation of these bonds leads to specific, recognizable secondary structural motifs.

The presence of a D-amino acid next to a glycine is a well-known motif for inducing a specific type of reverse turn called a β-turn, particularly a type II' β-turn. nih.gov A β-turn is a region where the polypeptide chain reverses its direction, a structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue in a four-residue sequence. In a dipeptide, while a full β-turn cannot form, the D-Ala-Gly sequence strongly promotes a turn-like conformation that can serve as a nucleation site for folding in larger peptides.

Computational studies, such as those using Density Functional Theory (DFT), can precisely characterize the geometry and energy of these hydrogen bonds. nih.gov The analysis of electron density through methods like Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence and strength of hydrogen bonding interactions. nih.gov For peptides containing a Ser-Ala sequence, it has been shown that certain conformations are stabilized by multiple intramolecular hydrogen bonds, leading to a β-turn structure. nih.gov A similar propensity for turn formation is expected for the D-Ala-Gly sequence in this compound.

Impact of D-Amino Acid Configuration on Peptide Foldamers and Helical Structures

The incorporation of D-amino acids into peptide sequences has a profound impact on their folding behavior and the stability of secondary structures. frontiersin.org While proteins in nature are almost exclusively composed of L-amino acids, the strategic placement of D-amino acids is a powerful tool in peptide design to create novel folded structures, known as foldamers, and to modulate the stability and handedness of helices.

The D-configuration of the alanine residue in this compound fundamentally alters the peptide's conformational landscape. The substitution of an L-amino acid with its D-enantiomer can disrupt or destabilize existing secondary structures like α-helices and β-sheets if not placed correctly. frontiersin.orgnih.gov However, when incorporated in specific patterns, such as alternating L- and D-amino acids, they can promote the formation of unique helical structures or stable β-hairpins. nih.gov

For example, a D-amino acid is often used to nucleate a β-hairpin structure by stabilizing a tight β-turn. nih.gov The D-Ala-Gly sequence is a classic example of a turn-inducing motif. In longer peptide sequences derived from this compound, this D-amino acid would favor the formation of left-handed helical twists or induce sharp turns, preventing the formation of a standard right-handed α-helix. This property is exploited in the design of peptide-based hydrogels and other biomaterials where specific folded conformations are required for function. nih.gov

The disruptive effect on standard protein structures also contributes to the increased stability of peptides containing D-amino acids against enzymatic degradation, as proteases are highly specific for L-amino acid configurations. nih.govmdpi.com

Advanced Research Directions and Future Perspectives on Z D Ala Gly Oh

Development of More Efficient and Sustainable Synthetic Methodologies

The demand for peptides in therapeutics and research necessitates the development of efficient and environmentally benign synthetic methods. Traditional peptide synthesis often involves hazardous reagents and generates significant waste. Green chemistry principles are increasingly being applied to peptide synthesis to address these shortcomings.

Recent advancements focus on utilizing greener solvents and reagents. For instance, the use of N-butyl pyrrolidinone (NBP) as a green alternative to dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) has shown promise. rsc.org Mixtures of NBP with ethyl acetate (B1210297) or dimethyl carbonate have demonstrated comparable solubility and reaction rates to traditional solvents in solid-phase peptide synthesis (SPPS). rsc.org Furthermore, the development of coupling reagents that operate efficiently in these green solvents is a key area of research. The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has enabled the use of side-chain free arginine and histidine in green solvents, improving the atom economy and reducing impurities. rsc.org

Another avenue for sustainable synthesis is the use of enzymatic catalysts. Papain, a cysteine protease, has been successfully used for the kinetically controlled synthesis of N-benzyloxycarbonyl (Z)-dipeptides. researchgate.net Conducting these reactions in frozen aqueous solutions has been shown to significantly improve coupling efficiency by reducing the hydrolysis of the acyl donor. researchgate.netresearchgate.net This method has proven effective for incorporating D-amino acids, achieving high yields for compounds like Z-Gly-D-Ala-OH (80%). researchgate.netresearchgate.net